

# Application Note: HPLC Method for the Quantification of 3'-Methylflavokawin B

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Compound of Interest		
Compound Name:	3'-Methylflavokawin	
Cat. No.:	B15591808	Get Quote

### **Abstract**

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3'-Methylflavokawin** B. This method is applicable for the analysis of **3'-Methylflavokawin** B in purified samples and complex matrices such as plant extracts. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, providing a reliable tool for researchers, scientists, and drug development professionals.

## Introduction

**3'-Methylflavokawin** B is a naturally occurring chalcone with significant biological activities. Accurate and precise quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This document provides a detailed HPLC method developed for this purpose, demonstrating high sensitivity, linearity, and accuracy.

# **Experimental**

Instrumentation and Reagents

 HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.



- Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
- Standard: Purified 3'-Methylflavokawin B (purity ≥ 98%).

**Chromatographic Conditions** 

A gradient elution is employed to ensure optimal separation of **3'-Methylflavokawin** B from other matrix components.

Parameter	Condition
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Program	0-10 min: 50-70% B10-15 min: 70-100% B15-16 min: 100-50% B16-20 min: 50% B (isocratic)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 355 nm
Run Time	20 minutes

# **Protocols**

- 1. Standard Solution Preparation
- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **3'-Methylflavokawin** B standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 μg/mL to



50 μg/mL.

- 2. Sample Preparation (from Alpinia zerumbet leaves)
- Drying and Grinding: Dry the plant leaves at 60°C for 3 days and grind them into a fine powder.[1]
- Extraction:
  - Accurately weigh 1 g of the dried leaf powder.
  - Add 20 mL of 70% ethanol.[1][2][3][4]
  - Perform ultrasonic-assisted extraction for 45 minutes.[1]
  - Alternatively, microwave-assisted extraction can be used.[1]
- Filtration: Filter the extract through a 0.45 μm syringe filter before HPLC injection.

## **Method Validation**

The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

#### Linearity

The linearity of the method was evaluated by analyzing the standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	0.5 - 50 μg/mL
Correlation Coefficient (r²)	> 0.999
Regression Equation	y = mx + c



#### Accuracy (Recovery)

Accuracy was determined by the recovery of spiked samples. A known amount of **3'-Methylflavokawin** B was added to a blank matrix and the recovery was calculated.

Spiked Concentration (µg/mL)	Mean Recovery (%)	RSD (%)
5	99.2	1.8
10	101.5	1.2
25	98.9	1.5

#### Precision

Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method.

Concentration (μg/mL)	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)
5	< 2.0	< 3.0
25	< 1.5	< 2.5

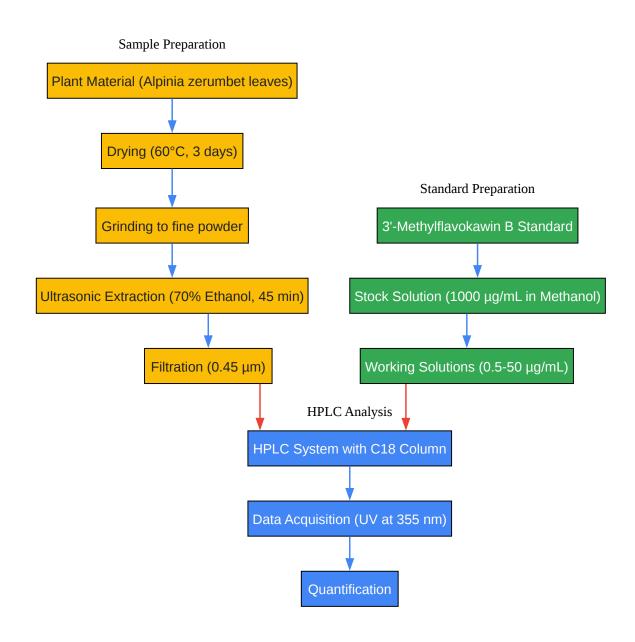
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Parameter	Value (μg/mL)
LOD	0.15
LOQ	0.50

# **Diagrams**





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- To cite this document: BenchChem. [Application Note: HPLC Method for the Quantification of 3'-Methylflavokawin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591808#hplc-method-for-quantification-of-3-methylflavokawin-b]

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